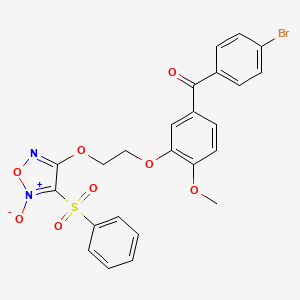
Antitumor agent-42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Antitumor agent-42 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Antitumor agent-42 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antitumor agent-42 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bifunctional agents and their chemical properties.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer due to its antitumor activities.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Antitumor agent-42 involves multiple pathways:
Tubulin Polymerization Inhibition: The compound binds to tubulin, preventing its polymerization and disrupting the microtubule network, which is essential for cell division.
Nitric Oxide Release: The compound releases nitric oxide, which induces oxidative stress and apoptosis in cancer cells.
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Apoptosis Induction: The compound activates various apoptotic pathways, leading to programmed cell death.
Comparison with Similar Compounds
Antitumor agent-42 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based antitumor agent that forms DNA crosslinks, inhibiting DNA replication and transcription.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization and prevents microtubule disassembly.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, inhibiting topoisomerase II and generating free radicals.
This compound is unique due to its bifunctional nature, combining tubulin polymerization inhibition with nitric oxide-releasing activities, which enhances its antitumor efficacy .
Properties
Molecular Formula |
C24H19BrN2O8S |
|---|---|
Molecular Weight |
575.4 g/mol |
IUPAC Name |
[3-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]-4-methoxyphenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C24H19BrN2O8S/c1-32-20-12-9-17(22(28)16-7-10-18(25)11-8-16)15-21(20)33-13-14-34-23-24(27(29)35-26-23)36(30,31)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3 |
InChI Key |
AFEOCRIRTLVNKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















